![molecular formula C20H17N3O7 B7711909 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide](/img/structure/B7711909.png)
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. AQ4N has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a prodrug that is activated in hypoxic conditions through a reduction reaction. The reduction reaction generates a highly reactive species that can damage DNA and other cellular components, leading to cell death. The mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is selective for cancer cells, as normal cells are able to maintain sufficient oxygen levels to prevent activation of the drug.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments.
実験室実験の利点と制限
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has a number of advantages for lab experiments. It is a selective drug that targets cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments, making it a useful tool for studying cancer treatments. However, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of future directions for research on 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new formulations and delivery methods for the drug, which could improve its stability and solubility. Another area of research is the development of combination therapies that include 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could improve the effectiveness of cancer treatments. Additionally, there is ongoing research on the mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide and its potential use in other disease areas beyond cancer.
合成法
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process starting with 2-acetylquinoxaline. The synthesis involves the use of various reagents and solvents, including acetic anhydride, ethyl iodide, sodium nitrite, and nitric acid. The final product is obtained through a reaction with 3-nitrobenzyl alcohol and subsequent oxidation with hydrogen peroxide.
科学的研究の応用
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-7-8-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-5-4-6-14(9-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYTUNXFDHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。